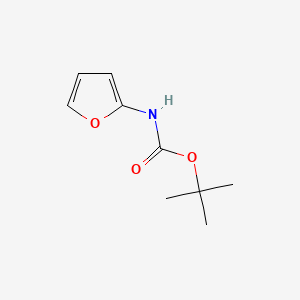

Tert-butyl n-(2-furyl)carbamate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 250629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-(furan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-9(2,3)13-8(11)10-7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPYDDORIVFDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312141 | |

| Record name | Tert-butyl n-(2-furyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56267-47-1 | |

| Record name | 56267-47-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tert-butyl n-(2-furyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(furan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Analysis of Tert-butyl N-(2-furyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of tert-butyl N-(2-furyl)carbamate, a molecule of interest in medicinal chemistry and drug development due to the prevalence of the carbamate moiety in pharmaceuticals and the furan ring as a versatile heterocyclic scaffold. This document collates and presents crystallographic, spectroscopic, and synthetic data, offering a foundational understanding for researchers engaged in the design and development of novel therapeutics incorporating this structural motif.

Molecular Structure and Crystallographic Data

While a specific crystal structure for this compound is not publicly available, a detailed analysis can be inferred from the closely related analog, tert-butyl N-(thiophen-2-yl)carbamate, for which crystallographic data has been published.[1] The substitution of the sulfur atom in the thiophene ring with an oxygen atom to form the furan ring is expected to result in minor changes to bond lengths and angles, but the overall conformation and key structural features are anticipated to be highly similar.

Predicted Molecular Geometry

The molecule is expected to be largely planar, with the furan ring and the carbamate group being nearly coplanar. The bulky tert-butyl group will likely be oriented to minimize steric hindrance. Key intramolecular interactions, such as hydrogen bonds between the carbamate proton and the carbonyl oxygen, are predicted to influence the conformation.[1]

The diagram below illustrates the key structural features and numbering scheme for this compound.

Caption: Predicted molecular structure of this compound.

Tabulated Crystallographic Data (Predicted)

The following table presents predicted bond lengths and angles for this compound, based on the data from its thiophene analog.[1]

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N1-C1 | 1.35 - 1.37 |

| C1=O1 | 1.21 - 1.23 |

| C1-O2 | 1.48 - 1.50 |

| O2-C(tBu) | 1.47 - 1.49 |

| N1-C2' | 1.40 - 1.42 |

| C2'-C3' | 1.36 - 1.38 |

| C3'-C4' | 1.41 - 1.43 |

| C4'-C5' | 1.35 - 1.37 |

| C5'-O' | 1.36 - 1.38 |

| O'-C2' | 1.37 - 1.39 |

| Bond Angles (°) | |

| C1-N1-C2' | 125 - 127 |

| N1-C1-O1 | 124 - 126 |

| N1-C1-O2 | 110 - 112 |

| O1-C1-O2 | 124 - 126 |

| C1-O2-C(tBu) | 120 - 122 |

| N1-C2'-O' | 120 - 122 |

| N1-C2'-C3' | 130 - 132 |

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization of this compound. The expected spectral data are summarized below, based on known values for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the carbamate N-H proton, and the tert-butyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl (9H) | 1.50 - 1.60 | Singlet | 9H |

| Furan H3' (1H) | 6.30 - 6.40 | Doublet of doublets | 1H |

| Furan H4' (1H) | 7.10 - 7.20 | Doublet of doublets | 1H |

| Furan H5' (1H) | 7.40 - 7.50 | Doublet of doublets | 1H |

| N-H (1H) | 8.00 - 9.00 (broad) | Singlet | 1H |

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| tert-Butyl (CH₃)₃ | 28.0 - 29.0 |

| tert-Butyl (C) | 80.0 - 82.0 |

| Furan C3' | 106.0 - 108.0 |

| Furan C4' | 110.0 - 112.0 |

| Furan C5' | 140.0 - 142.0 |

| Furan C2' | 145.0 - 147.0 |

| Carbonyl (C=O) | 152.0 - 154.0 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H, C=O, and C-O functional groups.[2][3]

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 (broad) |

| C-H (sp³) | Stretching | 2950 - 3000 |

| C=O (carbamate) | Stretching | 1700 - 1725 |

| C-N | Stretching | 1230 - 1250 |

| C-O (ester) | Stretching | 1150 - 1170 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| Ion | Predicted m/z |

| [M+H]⁺ | 198.09 |

| [M+Na]⁺ | 220.07 |

| [M-C₄H₉]⁺ (loss of t-butyl) | 142.04 |

| [M-OC₄H₉]⁺ (loss of t-butoxy) | 125.04 |

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic route to this compound is via a Curtius rearrangement of 2-furoyl azide, followed by trapping with tert-butanol. This method has been successfully employed for the synthesis of the analogous thiophene derivative.[1]

Materials:

-

2-Furoyl chloride

-

Sodium azide

-

tert-Butanol

-

Toluene

-

Acetone

-

Water

-

Sodium sulfate (anhydrous)

Procedure:

-

Synthesis of 2-Furoyl Azide: In a round-bottom flask, dissolve 2-furoyl chloride (1.0 eq) in acetone. Cool the solution to 0 °C in an ice bath. Separately, dissolve sodium azide (1.2 eq) in water and add this solution dropwise to the stirred 2-furoyl chloride solution. Stir the reaction mixture at 0 °C for 2 hours.

-

Extraction: After 2 hours, add cold water and extract the product with toluene. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Curtius Rearrangement and Trapping: Transfer the toluene solution of 2-furoyl azide to a new flask and add tert-butanol (1.5 eq). Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by TLC or IR spectroscopy (disappearance of the azide peak at ~2130 cm⁻¹).

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature and remove the toluene and excess tert-butanol under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

The following diagram outlines the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of this compound.

Relevance in Drug Development

Carbamate-containing compounds are of significant interest in drug development. The carbamate group can act as a bioisostere for amide or ester functionalities, potentially improving metabolic stability and pharmacokinetic properties. The workflow below illustrates a general process for the evaluation of a novel compound like this compound in a drug discovery context.

Caption: General workflow for new compound evaluation in drug discovery.

This guide provides a foundational structural and synthetic overview of this compound. The presented data, based on established knowledge of analogous compounds, serves as a valuable resource for researchers working with this and related molecular scaffolds. Experimental validation of the predicted data is a necessary next step for any application in a research or development setting.

References

Physical and chemical properties of Tert-butyl n-(2-furyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl n-(2-furyl)carbamate, also known as tert-butyl 2-furylcarbamate or 2-(Boc-amino)furan, is a heterocyclic organic compound with the CAS number 56267-47-1. This molecule incorporates a furan ring, a key structural motif in numerous biologically active compounds, and a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized in organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, reactivity, and potential applications in drug discovery and development. The information is presented to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from data on closely related compounds and general principles of organic chemistry. The data presented below is a combination of information from suppliers and predicted values.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 56267-47-1 | Multiple Suppliers |

| Molecular Formula | C₉H₁₃NO₃ | Calculated |

| Molecular Weight | 183.21 g/mol | Calculated |

| Appearance | Solid | Fluorochem |

| Purity | ≥ 95% | Fluorochem |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the amino group of 2-aminofuran with a tert-butoxycarbonyl (Boc) group. 2-Aminofurans themselves are known to be relatively unstable, which can present synthetic challenges.[2] General methods for the N-Boc protection of amines are well-established and can be adapted for this synthesis.[3][4]

General Experimental Protocol for N-Boc Protection of an Amine:

This protocol is a general procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

2-Aminofuran (starting material)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine, sodium bicarbonate, or 4-dimethylaminopyridine (DMAP))

-

An appropriate solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or a biphasic system)

Procedure:

-

Dissolve the amine (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base (1-1.5 equivalents).

-

Add di-tert-butyl dicarbonate (1.1-1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with water and/or brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by techniques such as column chromatography or recrystallization.

General workflow for the synthesis of this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | - Singlet for the tert-butyl protons (~1.5 ppm, 9H)- Signals for the furan ring protons (in the aromatic region, ~6-7.5 ppm)- A broad singlet for the N-H proton |

| ¹³C NMR | - Resonances for the tert-butyl carbons (~28 ppm and ~80 ppm)- Carbonyl carbon signal (~150-160 ppm)- Signals for the furan ring carbons |

| IR Spectroscopy | - N-H stretching vibration (~3300-3400 cm⁻¹)- C=O stretching vibration of the carbamate (~1700-1730 cm⁻¹)- C-H stretching vibrations of the alkyl and aromatic groups- C-O-C stretching of the furan ring |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 183- Characteristic fragmentation patterns including the loss of the tert-butyl group ([M-57]⁺) or isobutylene ([M-56]⁺) |

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by the furan ring and the Boc-protected amino group.

Reactivity of the Furan Ring:

The furan ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions.[2] The Boc-protected amino group is an activating group, further enhancing the reactivity of the furan ring towards electrophiles.

Reactivity of the N-Boc Group:

The Boc protecting group is stable under a wide range of conditions but can be readily cleaved under acidic conditions to liberate the free amine. This property is fundamental to its use in multi-step organic synthesis.

Key reactivity pathways of this compound in synthesis.

Applications in Drug Development:

The 2-aminofuran scaffold is a valuable building block in medicinal chemistry.[5][6][7] The ability to protect the amino group with a Boc group allows for selective functionalization of other parts of the molecule. Subsequent deprotection reveals the amine, which can then be used for further derivatization, such as in the formation of amides, ureas, or other nitrogen-containing functional groups commonly found in drug molecules.

The versatility of this compound as a synthetic intermediate makes it a valuable tool for the generation of libraries of furan-containing compounds for screening in drug discovery programs. These compounds may exhibit a wide range of biological activities, and their development is an active area of research.

Conclusion

This compound is a key synthetic intermediate that combines the synthetically versatile Boc protecting group with the biologically relevant 2-aminofuran scaffold. While detailed experimental data for this specific compound is sparse, its properties and reactivity can be reliably predicted. This guide provides a foundational understanding of this compound for researchers and professionals, highlighting its importance in the synthesis of novel molecules with potential applications in drug discovery and development. Further research to fully characterize this compound would be a valuable contribution to the field.

References

- 1. tert-butyl furan-2-ylmethylcarbamate [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Tert-butyl n-(2-furyl)carbamate from Furan Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and efficient method for the synthesis of tert-butyl n-(2-furyl)carbamate, a valuable building block in medicinal chemistry and drug development. The synthesis detailed herein avoids the isolation of the unstable 2-aminofuran intermediate by utilizing a modified Curtius rearrangement of 2-furoic acid. This one-pot procedure offers high yields and straightforward purification.

Synthetic Strategy: The Modified Curtius Rearrangement

The direct synthesis of this compound from furan is challenging due to the inherent instability of the 2-aminofuran intermediate. A more robust and widely employed strategy is the Curtius rearrangement of a 2-furoic acid derivative.[1][2] This rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can be trapped by an alcohol to form a stable carbamate.[2]

For the synthesis of the target compound, 2-furoic acid is converted in situ to 2-furoyl azide using diphenylphosphoryl azide (DPPA). The acyl azide then rearranges to the corresponding 2-furyl isocyanate, which is subsequently trapped with tert-butanol to yield the desired this compound.[1][3][4] This one-pot method is advantageous as it does not require the isolation of the potentially explosive acyl azide intermediate.[1]

Figure 1: Overall reaction pathway for the synthesis of this compound via a modified Curtius rearrangement.

Experimental Protocol

The following protocol is adapted from a similar synthesis of a heterocyclic carbamate and represents a standard procedure for this transformation.[4]

2.1. Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 2-Furoic Acid | ≥98% | Sigma-Aldrich |

| Diphenylphosphoryl Azide (DPPA) | ≥97% | TCI Chemicals |

| Triethylamine (Et₃N) | ≥99.5%, distilled | Fisher Scientific |

| tert-Butanol | Anhydrous, ≥99.5% | Acros Organics |

| Toluene | Anhydrous, ≥99.8% | EMD Millipore |

| Ethyl Acetate | ACS Grade | VWR Chemicals |

| Hexane | ACS Grade | VWR Chemicals |

| Silica Gel | 230-400 mesh | Sorbent Technologies |

2.2. Reaction Procedure

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-furoic acid (1.0 eq), and anhydrous toluene (approx. 0.2 M solution).

-

Add triethylamine (1.1 eq) to the suspension and stir until a clear solution is obtained.

-

Add tert-butanol (1.5 eq) to the reaction mixture.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90-100 °C.

-

Maintain heating and stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate mobile phase).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

-

The resulting residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Figure 2: A workflow diagram of the experimental procedure.

Quantitative Data and Characterization

The following tables summarize the expected quantitative data for the synthesis of this compound based on the provided protocol and data from analogous reactions.

Table 1: Reagent Quantities (for a 10 mmol scale reaction)

| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 2-Furoic Acid | 112.08 | 10.0 | 1.0 | 1.12 g |

| Diphenylphosphoryl Azide (DPPA) | 275.24 | 11.0 | 1.1 | 3.03 g (2.55 mL) |

| Triethylamine (Et₃N) | 101.19 | 11.0 | 1.1 | 1.11 g (1.53 mL) |

| tert-Butanol | 74.12 | 15.0 | 1.5 | 1.11 g (1.42 mL) |

| Toluene | 92.14 | - | - | ~50 mL |

Table 2: Expected Product Data and Analytical Characteristics

| Parameter | Expected Value |

| Product Name | This compound |

| CAS Number | 56267-47-1 |

| Molecular Formula | C₉H₁₃NO₃ |

| Molecular Weight | 183.20 g/mol |

| Appearance | White to off-white solid |

| Expected Yield | 70-85% |

| Melting Point | 98 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.3 (m, 1H, furan-H), ~6.5 (br s, 1H, NH), ~6.3 (m, 1H, furan-H), ~6.2 (m, 1H, furan-H), 1.5 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~153 (C=O), ~145 (furan-C), ~140 (furan-C), ~110 (furan-C), ~105 (furan-C), 81 (C(CH₃)₃), 28 (C(CH₃)₃) |

| IR (KBr, cm⁻¹) | ~3350 (N-H stretch), ~2980 (C-H stretch), ~1720 (C=O stretch), ~1580 (furan ring), ~1160 (C-O stretch) |

| Mass Spec (ESI+) | m/z: 184.09 [M+H]⁺, 206.07 [M+Na]⁺ |

Note: The NMR and IR spectral data are predicted based on the structure and data from similar compounds. Actual values may vary slightly.

Safety Considerations

-

Diphenylphosphoryl azide (DPPA) is toxic and can be explosive upon heating. Handle with extreme care in a well-ventilated fume hood. Avoid contact with skin and eyes.

-

Sodium azide (if used as an alternative for generating the acyl azide) is highly toxic and can form explosive heavy metal azides.

-

Toluene is a flammable and volatile solvent. Ensure all heating is performed using a heating mantle and that the apparatus is properly vented.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing this experiment.

This guide provides a robust framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before commencing any experimental work.

References

- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curtius Rearrangement [organic-chemistry.org]

- 3. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]

- 4. TCI Practical Example: Synthesis of a Carbamate Using DPPA | TCI AMERICA [tcichemicals.com]

In-Depth Technical Guide: Tert-butyl n-(2-furyl)carbamate

CAS Number: 56267-47-1

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a detailed overview of Tert-butyl n-(2-furyl)carbamate, a versatile building block in organic synthesis with applications in medicinal chemistry. This document consolidates key data, including its chemical properties, synthesis protocols, and spectroscopic information, to support its use in research and drug development.

Chemical and Physical Properties

This compound, also known as 2-(Boc-amino)furan, is a stable, crystalline solid at room temperature. Its chemical structure features a furan ring connected to a carbamate protecting group, making it a valuable intermediate for the introduction of the 2-aminofuranyl moiety in complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 56267-47-1 | [1] |

| Molecular Formula | C₉H₁₃NO₃ | [2] |

| Molecular Weight | 183.21 g/mol | [2] |

| Appearance | Light yellow to light brown solid | [1] |

| Melting Point | 98 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

| SMILES | CC(C)(C)OC(=O)NC1=CC=CO1 | [2] |

| InChIKey | QUPYDDORIVFDHP-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is through a Curtius rearrangement of 2-furoyl azide. This method provides a high yield of the desired product.

Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol is adapted from a procedure published in Organic Syntheses.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2-Furoyl chloride

-

Sodium azide (NaN₃)

-

tert-Butyl alcohol (t-BuOH)

-

Anhydrous toluene

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-furoyl chloride in anhydrous toluene.

-

Add sodium azide to the solution. The reaction mixture is stirred at room temperature.

-

Add tert-butyl alcohol to the reaction mixture.

-

The mixture is then carefully heated to reflux. The progress of the Curtius rearrangement can be monitored by the evolution of nitrogen gas.

-

After the reaction is complete (typically after several hours of reflux), the mixture is cooled to room temperature.

-

The reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield this compound as a solid.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 300 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.06 | m | 1H | H-5 (furan) |

| 6.63 | br s | 1H | NH |

| 6.34 | m | 1H | H-3 (furan) |

| 6.04 | br s | 1H | H-4 (furan) |

| 1.50 | s | 9H | -C(CH₃)₃ |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 75 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 151.9 | C=O (carbamate) |

| 145.4 | C-2 (furan) |

| 136.0 | C-5 (furan) |

| 111.2 | C-3 (furan) |

| 95.1 | C-4 (furan) |

| 81.3 | -C(CH₃)₃ |

| 28.2 | -C(CH₃)₃ |

Table 4: Infrared (IR) Spectroscopic Data (Neat)

| Wavenumber (cm⁻¹) | Assignment |

| 3267 | N-H stretch |

| 2980 | C-H stretch (aliphatic) |

| 1700 | C=O stretch (carbamate) |

| 1546 | N-H bend |

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly those with potential biological activity. The Boc-protecting group allows for the stable storage and handling of the otherwise reactive 2-aminofuran moiety, which can then be deprotected under acidic conditions to participate in further reactions.

The furan ring itself is a common scaffold in medicinal chemistry, and the ability to introduce a protected amino group at the 2-position opens up a wide range of synthetic possibilities for creating novel drug candidates.

Role as a Dieneamine Synthon

The 2-aminofuran core of the molecule can act as a dieneamine in cycloaddition reactions. This reactivity allows for the construction of complex polycyclic structures which are of interest in natural product synthesis and drug discovery.

Caption: Reactivity of this compound.

While specific examples of its direct incorporation into marketed drugs are not widely published, its utility as a versatile intermediate is evident from its role in the synthesis of various research compounds. The Boc-protected amine can be deprotected to allow for amide bond formation, N-alkylation, or participation in other nitrogen-based coupling reactions, making it a valuable tool for building diverse chemical libraries for high-throughput screening. The carbamate group is a key structural motif found in many approved drugs, and its incorporation can modulate the physicochemical and pharmacokinetic properties of a molecule.[3]

References

Tert-butyl n-(2-furyl)carbamate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core molecular properties and a detailed experimental protocol for the synthesis of tert-butyl N-(2-furyl)carbamate. This information is intended to support research and development activities where this compound may be utilized as a key intermediate or building block.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. These values are essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

| Property | Value |

| Molecular Formula | C₉H₁₃NO₃ |

| Molecular Weight | 183.2 g/mol [1] |

| Exact Mass | 183.089539 u[1] |

| Melting Point | 98 °C[1] |

| Boiling Point | 205.3 °C at 760 mmHg[1] |

Experimental Protocols: Synthesis via Curtius Rearrangement

The following protocol describes a method for the synthesis of this compound. This procedure is adapted from the established synthesis of its thiophene analog, tert-butyl N-(thiophen-2-yl)carbamate, which also employs a Curtius rearrangement. This reaction transforms an acyl azide intermediate into an isocyanate, which is subsequently trapped by tert-butanol to yield the desired carbamate.

Materials and Reagents

-

2-Furoic acid

-

Oxalyl chloride or Thionyl chloride

-

Sodium azide (NaN₃)

-

Anhydrous toluene

-

Anhydrous tert-butanol

-

Triethylamine (TEA) (optional, depending on the method of acyl azide formation)

-

Diphenylphosphoryl azide (DPPA) (alternative for one-pot procedure)

-

Ethyl acetate (for extraction)

-

Saturated aqueous sodium bicarbonate (for washing)

-

Brine (for washing)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Silica gel for column chromatography

Procedure

Step 1: Formation of 2-Furoyl Azide (Intermediate)

-

Method A: From Acyl Chloride

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2-furoic acid in an excess of oxalyl chloride or thionyl chloride.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.

-

Stir the mixture at room temperature or gentle heat until the evolution of gas ceases and the solution becomes clear, indicating the formation of 2-furoyl chloride.

-

Carefully remove the excess oxalyl chloride or thionyl chloride under reduced pressure.

-

Dissolve the crude 2-furoyl chloride in a suitable anhydrous solvent like acetone or tetrahydrofuran (THF).

-

In a separate flask, dissolve sodium azide in a minimal amount of water and add it dropwise to the cooled (0 °C) solution of 2-furoyl chloride.

-

Stir the reaction mixture at 0 °C for 1-2 hours. The formation of the acyl azide can be monitored by IR spectroscopy (strong azide stretch at ~2130 cm⁻¹).

-

Carefully extract the 2-furoyl azide into a non-polar solvent like diethyl ether or ethyl acetate, wash with cold water and brine, and dry over anhydrous sodium sulfate. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding heat and friction. It is often recommended to use them in solution directly in the next step without isolation.

-

-

Method B: One-Pot Procedure from Carboxylic Acid

-

To a stirred solution of 2-furoic acid (1.0 equivalent) in anhydrous toluene, add triethylamine (1.1 equivalents).

-

Carefully add diphenylphosphoryl azide (DPPA) (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture for 30 minutes at room temperature to form the acyl azide in situ.

-

Step 2: Curtius Rearrangement and Trapping with tert-Butanol

-

To the solution of 2-furoyl azide (from Step 1), add an excess of anhydrous tert-butanol (at least 2-3 equivalents).

-

Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) in a well-ventilated fume hood. The rearrangement is characterized by the evolution of nitrogen gas.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acyl azide is consumed. This typically takes several hours to overnight.

-

Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product as a solid.

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound from 2-furoic acid.

Caption: Synthesis workflow for this compound.

References

A Comprehensive Spectroscopic and Methodological Guide to Tert-butyl n-(2-furyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Tert-butyl n-(2-furyl)carbamate, a valuable building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside comprehensive experimental protocols for its synthesis and characterization.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented here is compiled from verified literature sources, providing a reliable reference for researchers.

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment and connectivity of the atoms within this compound.

¹H NMR (400 MHz, CDCl₃) [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.06 | s | 1H | Furan C5-H |

| 6.57 | s | 1H | NH |

| 6.34 | s | 1H | Furan C3-H |

| 6.03 | s | 1H | Furan C4-H |

| 1.50 | s | 9H | t-Butyl |

¹³C NMR (101 MHz, CDCl₃) [1][2]

| Chemical Shift (δ) ppm | Assignment |

| 151.8 | C=O (Carbamate) |

| 145.3 | Furan C2 |

| 136.1 | Furan C5 |

| 111.3 | Furan C3 |

| 95.2 | Furan C4 |

| 81.3 | Quaternary t-Butyl C |

| 28.2 | t-Butyl CH₃ |

IR spectroscopy is utilized to identify the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum of this compound confirm the presence of the carbamate and furan moieties.

| Wavenumber (cm⁻¹) | Description |

| ~3300 | N-H Stretch |

| ~2980 | C-H Stretch (Aliphatic) |

| ~1730 | C=O Stretch (Carbamate) |

| ~1580, ~1480 | C=C Stretch (Furan ring) |

| ~1250, ~1160 | C-O Stretch |

Note: The IR data is interpreted based on characteristic frequencies for the functional groups present in the molecule and data from closely related structures.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 183.09 | [M]⁺ (Molecular Ion) |

| 127.06 | [M - C₄H₈]⁺ |

| 110.04 | [M - C₄H₉O]⁺ |

| 84.04 | [C₄H₅NO]⁺ |

| 57.07 | [C₄H₉]⁺ (t-Butyl cation) |

Note: Fragmentation data is predicted based on the structure and common fragmentation pathways of carbamates.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of this compound.

This synthesis is achieved via a Curtius rearrangement.

Materials:

-

2-Furoyl chloride

-

Sodium azide

-

tert-Butanol (t-BuOH)

Procedure:

-

To a solution of 2-furoyl chloride (1.0 eq) in tert-butanol, sodium azide (1.1 eq) is added.

-

The resulting mixture is stirred at room temperature for 24 hours.

-

The reaction temperature is then raised to 85 °C and stirred for an additional 16 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by silica gel chromatography (10% ethyl acetate in hexanes) to yield this compound as a white solid.

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

The sample is dissolved in deuterated chloroform (CDCl₃).

-

Tetramethylsilane (TMS) is used as an internal standard.

IR Spectroscopy:

-

IR spectra are recorded on an FTIR spectrometer.

-

The sample can be analyzed as a thin film or as a KBr pellet.

Mass Spectrometry:

-

Mass spectra are obtained using an electron ionization (EI) source.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Workflow for the synthesis and spectroscopic confirmation of an organic compound.

References

An In-depth Technical Guide on the Solubility Profile of Tert-butyl n-(2-furyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl n-(2-furyl)carbamate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds, owing to the presence of the versatile furan moiety and the widely used tert-butyloxycarbonyl (Boc) protecting group. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, and application in subsequent reactions. This technical guide provides a comprehensive overview of the predicted solubility profile of this compound, outlines a detailed experimental protocol for precise solubility determination, and presents relevant logical workflows for its use. In the absence of specific quantitative solubility data in publicly available literature, this guide leverages data from structurally analogous compounds to provide a robust predictive assessment.

Introduction

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes. For this compound, an optimal solvent system is crucial for achieving high yields and purity during its synthesis and for ensuring efficient participation in further chemical transformations. The molecular structure, characterized by the polar carbamate group, the aromatic and relatively nonpolar furan ring, and the bulky, nonpolar tert-butyl group, suggests a nuanced solubility profile across a range of organic solvents. This guide aims to provide researchers with the necessary information to effectively handle this compound in a laboratory setting.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM) | High | DCM is a versatile solvent capable of dissolving molecules with a mix of polar and nonpolar features. It is expected to effectively solvate both the carbamate and the furan and tert-butyl groups. |

| Tetrahydrofuran (THF) | High | THF's polarity and its ability to act as a hydrogen bond acceptor make it a suitable solvent for the carbamate moiety, while its ether backbone can interact favorably with the nonpolar components of the molecule. | |

| Ethyl Acetate (EtOAc) | Moderate to High | Ethyl acetate is a moderately polar solvent that should provide good solubility. | |

| Acetone | Moderate to High | Acetone is another effective polar aprotic solvent for compounds of this nature. | |

| Acetonitrile (ACN) | Moderate | Acetonitrile is a polar aprotic solvent that should dissolve this compound to a reasonable extent. | |

| Polar Protic | Methanol | Moderate | The carbamate group can engage in hydrogen bonding with methanol. However, the nonpolar furan and tert-butyl groups may limit very high solubility. For the simpler tert-butyl carbamate, it is known to be soluble in alcohols[1]. |

| Ethanol | Moderate | Similar to methanol, ethanol is expected to be a moderately good solvent. | |

| Nonpolar | Toluene | Low to Moderate | The aromatic nature of toluene may have some favorable interactions with the furan ring, but the overall polarity of the carbamate will likely limit high solubility. |

| Hexane/Heptane | Low to Insoluble | The significant polarity of the carbamate group is expected to result in poor solubility in nonpolar aliphatic hydrocarbons. Tert-butyl carbamate is only slightly soluble in petroleum ether[1]. | |

| Other | Chloroform | High | Chloroform is a good solvent for a wide range of organic compounds and is expected to readily dissolve this compound. Tert-butyl carbamate is soluble in chloroform[1]. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following gravimetric method is a reliable approach for determining the solubility of this compound in various organic solvents at different temperatures.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with tight-fitting caps (e.g., 2 mL or 4 mL)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and syringes

-

Oven or vacuum oven for drying

Experimental Procedure

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Tightly seal the vial and place it in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 30 °C, etc.). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After the equilibration period, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Carefully evaporate the solvent using a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute. The mass of the dissolved this compound can then be determined.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100g of solvent, mg/mL, or mole fraction).

-

Repeatability: Repeat the experiment at least three times for each solvent and temperature to ensure the reproducibility of the results.

Visualization of Logical Workflows

The following diagrams illustrate key logical workflows related to the synthesis and use of this compound.

Caption: General synthesis workflow for this compound.

Caption: Deprotection of the Boc group to yield 2-aminofuran.

Conclusion

While quantitative solubility data for this compound is not currently published, this technical guide provides a robust predictive framework based on the principles of chemical structure and analogy. The compound is anticipated to be highly soluble in polar aprotic solvents like dichloromethane, chloroform, and THF, moderately soluble in polar protic solvents such as methanol and ethanol, and poorly soluble in nonpolar solvents like hexane. For researchers requiring precise solubility data for process optimization, the detailed experimental protocol provided herein offers a reliable method for its determination. The visualized workflows further clarify the synthesis and deprotection pathways, aiding in the practical application of this important chemical intermediate.

References

An In-depth Technical Guide to Boc-Protected Furanyl Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Boc-protected furanyl amines, a critical class of chemical intermediates. It covers their synthesis, chemical properties, deprotection strategies, and applications, with a focus on providing actionable data and protocols for laboratory and development settings.

Introduction to Boc-Protected Amines

In the realm of organic synthesis, particularly in the multi-step construction of complex molecules for pharmaceuticals, protecting groups are indispensable tools.[1][2] They serve to temporarily mask a reactive functional group, preventing it from participating in unwanted side reactions while chemical transformations are carried out elsewhere on the molecule. The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry.[3][4][5]

The Boc group's widespread use stems from its unique stability and reactivity profile: it is robust enough to withstand most basic and nucleophilic conditions, yet it can be cleaved cleanly under mild acidic conditions.[6][7] This allows for precise control over the synthetic route. When combined with a furanyl moiety—a key heterocyclic scaffold present in numerous biologically active compounds—Boc-protected furanyl amines become highly valuable building blocks for drug discovery.[1] These intermediates offer chemists remarkable control, influencing solubility and reactivity to facilitate smoother and more efficient synthesis of complex targets.[1]

Synthesis and Protection

The introduction of the Boc group onto a furanyl amine is typically a straightforward and high-yielding process. The most common method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4][7]

The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of the Boc anhydride.[3][8] A base is used to neutralize the protonated amine that forms during the reaction.[3]

Data Presentation: Synthesis Conditions

The N-Boc protection reaction is versatile, with various combinations of solvents and bases being effective. The choice often depends on the solubility of the specific furanyl amine substrate and the desired reaction kinetics.

| Parameter | Common Reagents & Conditions | Notes |

| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | Typically 1.05 to 1.5 equivalents are used. |

| Base | Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (NaOH), 4-Dimethylaminopyridine (DMAP) | DMAP can be used catalytically with a weaker base.[9] |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, Dioxane, Water, or biphasic systems.[4] | Solvent-free conditions have also been reported.[3] |

| Temperature | 0 °C to 40 °C | The reaction is often run at room temperature.[4] |

| Typical Yields | >90% | The process generally achieves high yields and fast conversions.[4] |

Experimental Protocol: General N-Boc Protection of a Furanyl Amine

This protocol describes a standard laboratory procedure for the Boc protection of a primary or secondary furanyl amine.

-

Preparation: To a round-bottom flask, add the furanyl amine (1.0 mmol, 1.0 eq.).

-

Dissolution: Dissolve the amine in a suitable solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 mL).

-

Addition of Base: Add a base, such as triethylamine (TEA) (1.5 mmol, 1.5 eq.).

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 eq.) portion-wise at room temperature.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 2-12 hours).

-

Work-up: Quench the reaction with the addition of a saturated aqueous solution of NaHCO₃. Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary.

Experimental Protocol: One-Pot Reductive Amination and N-Boc Protection

This advanced protocol is useful for synthesizing N-substituted, Boc-protected furanyl amines directly from a furanyl aldehyde (e.g., furfural) and a primary amine.[10]

-

Imine Formation: To a solution of the furanyl aldehyde (1.0 mmol, 1.0 eq.) and a primary amine (1.0 mmol, 1.0 eq.) in anhydrous Dichloromethane (CH₂Cl₂) (10 mL), add triethylamine (2.5 mmol, 2.5 eq.) at room temperature. Stir the solution vigorously for 1 hour.

-

Protection & Reduction: To this mixture, add di-tert-butyl dicarbonate (Boc₂O) (1.2 mmol, 1.2 eq.) followed by sodium triacetoxyborohydride (STAB) (2.0 mmol, 2.0 eq.).

-

Reaction: Stir the reaction for an additional 4 hours at room temperature.

-

Work-up: Quench the reaction with a saturated NaHCO₃ solution and extract with CH₂Cl₂.

-

Purification: Combine the organic fractions, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue via column chromatography to yield the N-Boc protected secondary amine.[10]

Deprotection Strategies

The key advantage of the Boc group is its lability under acidic conditions, allowing for its removal without affecting other sensitive functional groups.[11] The deprotection is a simple carbamate hydrolysis that proceeds rapidly at room temperature.[4]

The mechanism involves initial protonation of the carbamate's carbonyl oxygen by a strong acid.[8] This is followed by the loss of a stable tert-butyl carbocation and the formation of an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine and carbon dioxide gas.[2][8]

References

- 1. nbinno.com [nbinno.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. Boc | BroadPharm [broadpharm.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

The Reactivity of the Furan Ring in Tert-butyl n-(2-furyl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl n-(2-furyl)carbamate is a valuable synthetic intermediate in medicinal chemistry and drug development. The reactivity of its furan ring is a crucial aspect for its application in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the reactivity of the furan ring in this compound, drawing upon established principles of heterocyclic chemistry and data from analogous systems. The electronic effects of the N-tert-butoxycarbonyl (N-Boc) substituent significantly influence the regioselectivity and rate of key reactions, including electrophilic substitution, metalation, and cycloaddition. This document details the expected reactivity, provides inferred experimental protocols, and presents quantitative data from closely related compounds to guide synthetic strategies.

Introduction: Electronic Profile of the Substituted Furan Ring

The furan ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack. The presence of a substituent at the 2-position, such as the N-tert-butoxycarbonylamino group in this compound, profoundly impacts this reactivity.

The nitrogen atom of the carbamate group, directly attached to the furan ring, possesses a lone pair of electrons that can be delocalized into the ring through resonance. This electron-donating effect increases the electron density of the furan ring, activating it towards electrophilic substitution. However, the adjacent tert-butoxycarbonyl (Boc) group is electron-withdrawing due to the inductive effect of the carbonyl group. This withdrawal effect partially mitigates the activating effect of the nitrogen atom.

Overall, the N-Boc-amino group is considered a net activating group , directing electrophilic attack primarily to the C5 position (ortho to the oxygen and para to the substituent). The resonance stabilization of the intermediate carbocation is most effective when the electrophile attacks this position.

Key Reactions of the Furan Ring

The reactivity of the furan ring in this compound can be categorized into three main classes:

-

Electrophilic Aromatic Substitution: The activated furan ring readily undergoes substitution reactions with various electrophiles.

-

Directed Ortho-Metalation: The carbamate group can direct lithiation to the C3 position, offering an alternative regioselectivity for functionalization.

-

Cycloaddition Reactions: The diene character of the furan ring allows it to participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.

Electrophilic Aromatic Substitution

Due to the activating nature of the N-Boc-amino group, electrophilic substitution is expected to be a facile process, occurring preferentially at the C5 position.

Bromination of activated furan rings is typically rapid. Milder brominating agents are often employed to avoid polysubstitution or degradation of the starting material.

Table 1: Representative Data for Bromination of an N-Protected 2-Aminofuran Derivative

| Electrophile | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Br+ | N-Bromosuccinimide (NBS) | Tetrahydrofuran (THF) | 0 to rt | tert-Butyl (5-bromofuran-2-yl)carbamate | >95 (inferred) | [1] (analogous) |

Experimental Protocol (Inferred):

To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, N-bromosuccinimide (1.05 eq) is added portionwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium thiosulfate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.

Logical Relationship Diagram for Electrophilic Substitution:

Caption: Electrophilic attack at the C5 position.

The Vilsmeier-Haack reaction introduces a formyl group onto electron-rich aromatic rings.[2][3][4] For N-Boc-2-aminofuran, this reaction is expected to yield the 5-formyl derivative.

Table 2: Representative Data for Vilsmeier-Haack Reaction

| Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| POCl₃, DMF | Dichloromethane | 0 to rt | tert-Butyl (5-formylfuran-2-yl)carbamate | High (inferred) | [4] (general) |

Experimental Protocol (Inferred):

To a solution of N,N-dimethylformamide (DMF, 3.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, phosphorus oxychloride (POCl₃, 1.2 eq) is added dropwise. The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent. A solution of this compound (1.0 eq) in anhydrous dichloromethane is then added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. The reaction is then carefully poured into a mixture of ice and aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Directed Ortho-Metalation

The carbamate group is a powerful directing group for ortho-metalation.[5][6][7] This allows for the selective deprotonation and subsequent functionalization of the C3 position of the furan ring, a position that is not favored in electrophilic substitution.

Experimental Workflow Diagram for Directed Ortho-Metalation:

Caption: Directed ortho-metalation workflow.

Table 3: Representative Data for Directed Ortho-Metalation

| Base | Electrophile | Product | Yield (%) | Reference |

| n-BuLi/TMEDA | I₂ | tert-Butyl (3-iodofuran-2-yl)carbamate | Moderate to high (inferred) | [5][6] (general) |

| s-BuLi/TMEDA | (CH₃)₂SO₄ | tert-Butyl (3-methylfuran-2-yl)carbamate | Moderate to high (inferred) | [5][6] (general) |

Experimental Protocol (Inferred):

To a solution of this compound (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour. A solution of the electrophile (e.g., iodine, 1.2 eq) in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

[4+2] Cycloaddition (Diels-Alder Reaction)

The furan ring can act as a diene in Diels-Alder reactions. The N-Boc-amino group, being electron-donating, is expected to increase the HOMO energy of the furan, making it more reactive towards electron-deficient dienophiles in a normal-electron-demand Diels-Alder reaction.[8]

Signaling Pathway Diagram for Diels-Alder Reactivity:

Caption: Diels-Alder reaction pathway.

Table 4: Representative Data for Diels-Alder Reaction of a Furan Derivative

| Dienophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| N-Phenylmaleimide | Toluene | 80-110 | Exo/Endo adducts | High (inferred) | [9] (analogous) |

| Dimethyl acetylenedicarboxylate | Neat | 100 | Substituted aromatic | Moderate (inferred) | [9] (analogous) |

Experimental Protocol (Inferred):

A solution of this compound (1.0 eq) and an electron-deficient dienophile (e.g., N-phenylmaleimide, 1.1 eq) in a suitable solvent (e.g., toluene) is heated at reflux for 12-24 hours. The reaction is monitored by TLC. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product, a mixture of exo and endo cycloadducts, can be purified by column chromatography or recrystallization.

Spectroscopic Data

Table 5: Expected ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Position | ¹H NMR (inferred) | ¹³C NMR (inferred) |

| Furan C2 | - | ~145 |

| Furan C3 | ~6.2 | ~105 |

| Furan C4 | ~6.1 | ~110 |

| Furan C5 | ~7.2 | ~140 |

| Boc C(CH₃)₃ | ~1.5 (s, 9H) | ~28 |

| Boc C=O | - | ~153 |

| Boc C(CH₃)₃ | - | ~80 |

| NH | ~8.0 (br s, 1H) | - |

Note: Inferred data based on general values for N-Boc anilines and furan derivatives. Actual values may vary.

Conclusion

The furan ring in this compound is an activated system with versatile reactivity. The N-Boc-amino substituent directs electrophilic attack to the C5 position and enables directed ortho-metalation at the C3 position, providing complementary strategies for functionalization. The electron-rich nature of the substituted furan also makes it a suitable diene for Diels-Alder reactions. This guide provides a framework for researchers to anticipate the chemical behavior of this important synthetic building block and to design effective synthetic routes for the development of novel compounds in the pharmaceutical and chemical industries. Further experimental validation is encouraged to establish precise quantitative data for the described reactions.

References

- 1. chembk.com [chembk.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tert-butyl n-(2-furyl)carbamate as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl n-(2-furyl)carbamate and its derivatives as valuable building blocks in organic synthesis, with a particular focus on their application in the construction of complex nitrogen-containing heterocyclic scaffolds. The furan moiety serves as a masked diene for intramolecular Diels-Alder reactions, enabling the stereoselective synthesis of alkaloids and other pharmaceutically relevant molecules.

Introduction

This compound and its analogues are bifunctional molecules that combine the protective properties of the tert-butoxycarbonyl (Boc) group with the reactive diene character of the furan ring. The Boc group offers a stable yet readily cleavable protecting group for the amine functionality, allowing for selective transformations at other positions of the molecule. The furan ring, a stable aromatic heterocycle, can be induced to participate in [4+2] cycloaddition reactions, particularly in intramolecular settings, to generate complex polycyclic systems with high stereocontrol. This unique combination of features makes these compounds powerful intermediates in the synthesis of natural products and medicinal chemistry targets.

Key Applications: Intramolecular Diels-Alder Reactions

A primary application of this compound derivatives is their use in intramolecular Diels-Alder reactions of the furan (IMDAF). In this strategy, the furan ring acts as the diene, and a tethered dienophile undergoes an intramolecular cycloaddition to form a bridged oxabicycloheptene intermediate. This intermediate can then undergo further transformations, such as nitrogen-assisted ring opening, to yield complex heterocyclic frameworks.

This methodology has been successfully applied to the synthesis of several hexahydroindolinone alkaloids.[1]

General Reaction Scheme:

Caption: Intramolecular Diels-Alder Reaction of Furanyl Carbamates.

Data Presentation

The following tables summarize the quantitative data for the synthesis of key intermediates and the subsequent intramolecular Diels-Alder reactions as reported in the synthesis of various alkaloids.[1]

Table 1: Synthesis of a Key Furanyl Carbamate Intermediate

| Reactant 1 | Reactant 2 | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 4-isopropyl-2-furonitrile | Diisobutylaluminum hydride (DIBAL-H) | - | Toluene | 2 | -78 to rt | 92 (for the aldehyde) |

| 4-isopropylfurfural | (2-Methyl-2-cyclopentenyl)methylamine | NaBH(OAc)₃, HOAc | CH₂Cl₂ | 12 | rt | 75 |

| N-((4-isopropylfuran-2-yl)methyl)-(2-methylcyclopent-1-en-1-yl)methanamine | (Boc)₂O, Et₃N | DMAP (cat.) | CH₂Cl₂ | 12 | rt | 98 |

Table 2: Intramolecular Diels-Alder Cycloaddition and Rearrangement

| Starting Material | Solvent | Time (h) | Temp (°C) | Product | Yield (%) |

| tert-butyl ((4-isopropylfuran-2-yl)methyl)((2-methylcyclopent-1-en-1-yl)methyl)carbamate | Toluene | 24 | 180 | Tricyclic core of Dendrobine | 75 |

| tert-butyl ((furan-2-yl)methyl)(3-phenylallyl)carbamate | Toluene | 24 | 180 | hexahydroindolinone precursor for Crinane | 65 |

| tert-butyl ((furan-2-yl)methyl)(cyclohex-2-en-1-ylmethyl)carbamate | Toluene | 24 | 180 | hexahydroindolinone precursor for Mesembrane | 70 |

Experimental Protocols

General Protocol for N-Boc Protection of Amines

This protocol is a general method for the protection of primary and secondary amines using di-tert-butyl dicarbonate ((Boc)₂O).[2][3][4]

Materials:

-

Amine substrate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or other suitable base

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Add the base (e.g., Et₃N, 1.2 equivalents).

-

If the amine is unreactive, add a catalytic amount of DMAP.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Caption: Workflow for N-Boc Protection of Amines.

Protocol for Intramolecular Diels-Alder Reaction of a Furanyl Carbamate Derivative[1]

This protocol is adapted from the synthesis of the tricyclic core of Dendrobine.

Materials:

-

tert-butyl ((4-isopropylfuran-2-yl)methyl)((2-methylcyclopent-1-en-1-yl)methyl)carbamate

-

Toluene (anhydrous)

-

Sealed tube or high-pressure reaction vessel

Procedure:

-

Place a solution of tert-butyl ((4-isopropylfuran-2-yl)methyl)((2-methylcyclopent-1-en-1-yl)methyl)carbamate in anhydrous toluene in a thick-walled sealed tube.

-

Degas the solution by bubbling argon through it for 15 minutes.

-

Seal the tube and heat it in an oil bath at 180 °C for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the tricyclic product.

Caption: Workflow for the Intramolecular Diels-Alder Reaction.

Conclusion

This compound and its derivatives are highly valuable synthetic intermediates. Their utility in intramolecular Diels-Alder reactions provides a powerful and stereoselective method for the construction of complex polycyclic nitrogen-containing molecules, including various alkaloids. The protocols and data presented herein demonstrate the practical application of these building blocks in organic synthesis and highlight their potential for the development of novel therapeutic agents.

References

- 1. Application of furanyl carbamate cycloadditions toward the synthesis of hexahydroindolinone alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

Application Notes and Protocols for Tert-butyl n-(2-furyl)carbamate in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of tert-butyl n-(2-furyl)carbamate and its derivatives in palladium-catalyzed cross-coupling reactions. The furan nucleus is a prevalent scaffold in medicinal chemistry, and the ability to functionalize it through modern cross-coupling methodologies is of significant interest for the synthesis of novel therapeutic agents. The protocols detailed below are based on established methods for analogous substrates and provide a robust starting point for the application of this compound in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.

Introduction to Cross-Coupling with 2-Aminofuran Derivatives

The tert-butoxycarbonyl (Boc) protected 2-aminofuran scaffold is a versatile building block in organic synthesis. The Boc group serves as a robust protecting group for the amine functionality, which is often necessary to prevent side reactions under the conditions typically employed in cross-coupling catalysis. Halogenated derivatives of this compound, particularly at the 5-position, are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, vinyl, and alkynyl moieties. These transformations are key steps in the construction of complex molecules with potential biological activity.

Suzuki-Miyaura Coupling of Halogenated this compound

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. For the functionalization of the furan ring, a halogenated derivative of this compound, such as the 5-bromo derivative, can be coupled with a variety of aryl or heteroaryl boronic acids.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of a Structurally Analogous 5-Bromoheterocycle

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 2-Amino-4-methyl-5-phenylpyridine | 85 |

| 4-Methylphenylboronic acid | 2-Amino-4-methyl-5-(p-tolyl)pyridine | 82 |

| 4-Methoxyphenylboronic acid | 2-Amino-5-(4-methoxyphenyl)-4-methylpyridine | 88 |

| 3-Chlorophenylboronic acid | 2-Amino-5-(3-chlorophenyl)-4-methylpyridine | 78 |

Data adapted from a protocol for a structurally analogous substrate and should be considered as a guideline.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the Suzuki coupling of related 2-amino-5-bromo-heterocycles.[1]

Materials:

-

Tert-butyl (5-bromofuran-2-yl)carbamate (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium phosphate (K₃PO₄) (2.5 eq)

-

Anhydrous 1,4-dioxane

-

Degassed water

Procedure:

-

To a Schlenk flask, add tert-butyl (5-bromofuran-2-yl)carbamate, the desired arylboronic acid, and potassium phosphate.

-

Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0).

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).

-

Stir the reaction mixture at 85-95 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic layer under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the pure 5-aryl-2-(tert-butoxycarbonylamino)furan product.

References

Application Notes and Protocols for N-Boc Protection of 2-Aminofuran

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly for the protection of primary and secondary amines. Its widespread use is attributed to its stability under a variety of reaction conditions and its facile cleavage under mild acidic conditions. This application note provides a detailed protocol for the N-Boc protection of 2-aminofuran to yield tert-butyl furan-2-ylcarbamate, a valuable intermediate in medicinal chemistry and drug development. The protocol outlines the reaction conditions, purification methods, and characterization of the final product.

Reaction Principle

The N-Boc protection of 2-aminofuran proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). A base is typically employed to deprotonate the resulting ammonium intermediate, facilitating the formation of the carbamate product. The reaction is generally high-yielding and proceeds under mild conditions.

Experimental Protocols

Materials and Reagents:

-

2-Aminofuran

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography